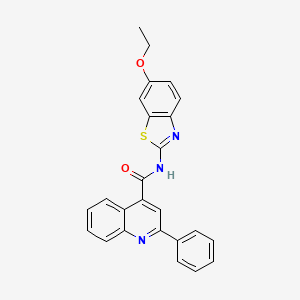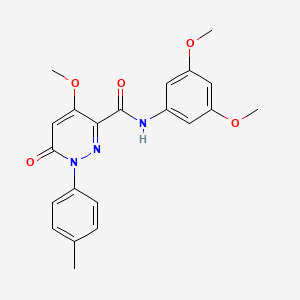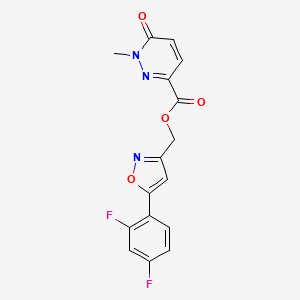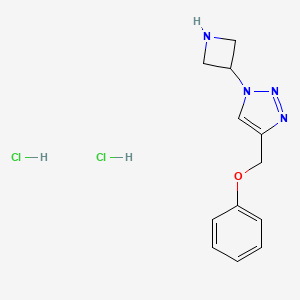
(E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the hydrazone group (R-NHN=NR’) are known to exhibit a wide range of biological activities . They are often used in the synthesis of various pharmaceuticals . The compound you mentioned seems to be a derivative of isonicotinic acid, which is a key component in some anti-tuberculosis medications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as FT-IR, UV-Vis, EPR, and ESI-MS . These methods can provide information about the functional groups present in the compound and their arrangement .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and cycloaddition . The specific reactions would depend on the other functional groups present in the molecule.Applications De Recherche Scientifique
Anticancer Activity
(E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate derivatives have been explored for their potential anticancer activities. Notably, a stereoselective synthesis method was developed for similar thiazolidine derivatives, which were evaluated against various cancer cell lines. These studies revealed significant broad anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020).
Novel Synthesis Methods
Innovative synthesis methods for oxothiazolidine derivatives have been reported. These methods involve the reaction between thiocarbonohydrazides and dimethyl acetylenedicarboxylate, highlighting the versatility of these compounds in chemical synthesis (Hassan et al., 2012).
Antimicrobial Evaluation
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies have shown that certain compounds exhibit more significant activity against Gram-positive bacteria than Gram-negative bacteria, indicating their potential use in antibacterial therapies (Shedid & Ali, 2018).
Solid-State Structure Analysis
The molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, a related compound, have been determined using various spectroscopic and computational methods. This research provides insights into the structural properties of these types of compounds, which can be crucial for their potential applications in various fields (Tomaščiková et al., 2008).
Corrosion Inhibition
Studies have also explored the use of related oxothiazolidin derivatives as corrosion inhibitors. Their effectiveness in protecting mild steel in acidic environments was investigated, demonstrating the versatility of these compounds in industrial applications (Yadav et al., 2015).
Synthesis of Heterocyclic Compounds
There has been research on the synthesis of various heterocyclic compounds from this compound derivatives. These studies contribute to the field of organic chemistry by providing novel methods for creating complex molecules with potential pharmacological applications (Hassan et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis InhA . This enzyme is crucial for the survival of the bacterium, making it an attractive target for anti-tubercular agents .
Mode of Action
The compound interacts with its target through a tridentate ligand coordination . It binds to the copper ion in the enzyme through two oxygen donor atoms and a nitrogen donor atom . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of the bacterium’s growth .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the InhA enzyme, it disrupts the production of mycolic acids, which are essential components of the bacterium’s cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacterium .
Pharmacokinetics
The compound is designed and synthesized to have good bioavailability
Result of Action
The compound has shown potent anti-tubercular activity against various M. tb strains . It has demonstrated bactericidal effects, with minimum inhibitory concentrations (MIC) as low as 1 µg/ml for certain strains . The compound also exhibits genotoxic activity against model tumor cell lines .
Action Environment
Environmental factors that could influence the compound’s action include the presence of other drugs, the patient’s immune status, and the genetic variability of the bacterial strains . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(4E)-2-oxo-4-(pyridine-4-carbonylhydrazinylidene)-1,3-thiazolidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9(17)6-8-10(14-12(19)21-8)15-16-11(18)7-2-4-13-5-3-7/h2-5,8H,6H2,1H3,(H,16,18)(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNOUZPEIQWXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=NNC(=O)C2=CC=NC=C2)NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1/C(=N\NC(=O)C2=CC=NC=C2)/NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2809825.png)

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid](/img/structure/B2809827.png)
![N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809828.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809830.png)

![N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)



